cis-11-Methyl-2-dodecenoic acid

Quorum Sensing Bacterial Signaling Virulence Regulation

Quorum sensing research is compromised by inactive DSF analogs. cis-11-Methyl-2-dodecenoic acid (DSF) is the paradigm signal-only the cis-C2, C12 chain, and terminal isopropyl branching ensure high-affinity receptor binding. • 200-fold more potent than trans-isomer; 20,000-fold vs. saturated analog in biosensor assays • Biphasic biofilm control: enhances at 0.1 µM, triggers dispersal at 0.1 mM • Potentiates gentamicin against B. cereus biofilms; suppresses plant innate immunity QC-certified for reproducible research.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 677354-23-3
Cat. No. B043719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-11-Methyl-2-dodecenoic acid
CAS677354-23-3
Synonyms11-methyl-2Z-dodecenoic acid
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCC=CC(=O)O
InChIInChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9-
InChIKeySNTXNGAQYNSTHI-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-11-Methyl-2-dodecenoic Acid: Foundational QS Signal


cis-11-Methyl-2-dodecenoic acid (CAS 677354-23-3), commonly known as Diffusible Signal Factor (DSF), is a medium-chain, cis-2-unsaturated fatty acid (C13H24O2; MW 212.33) [1]. It is the archetypal member of the DSF family of quorum sensing (QS) signals, first identified in the plant pathogen Xanthomonas campestris pv. campestris [2]. This compound serves as a critical chemical probe for studying bacterial cell-cell communication, biofilm regulation, and virulence factor expression in both plant and human pathogens [3].

Probe Type Paradigm DSF-family quorum sensing signal
Primary Research Context Xanthomonas virulence pathway studies
Key Research Application Biofilm regulation & dispersal research

cis-11-Methyl-2-dodecenoic Acid Structural Specificity


The specific activity of cis-11-Methyl-2-dodecenoic acid is exquisitely sensitive to its precise molecular structure. Critical features, including the cis-configuration of the double bond at the C2 position, the specific C12 carbon chain length, and the terminal isopropyl branching, are all essential for high-affinity receptor binding and robust downstream QS activation [1]. Substitution with close analogs, such as the saturated derivative, the trans-isomer, or the unbranched BDSF (cis-2-dodecenoic acid), results in a marked loss of biological activity, often by orders of magnitude, or altered degradation kinetics that render them unsuitable as functional equivalents in experimental systems [2].

BDSF (cis-2-dodecenoic acid) exhibits substantially lower physiological QS activity in Xanthomonas, requiring higher concentrations for comparable effects and may not replicate native signaling dynamics.
Saturated or trans-isomer analogs lack the critical cis-2 unsaturation, resulting in marked loss of receptor activation and reported biological activity in experimental systems.
Unbranched or chain-length variants may shift degradation kinetics and RpfC signaling dynamics, potentially altering experimental outcomes in virulence and biofilm assays.

cis-11-Methyl-2-dodecenoic Acid: Performance Evidence


DSF vs. BDSF Physiological Activity

In direct physiological comparisons, the native signal DSF is a far more potent regulator of quorum sensing in X. campestris pv. campestris than its unbranched analog, BDSF (cis-2-dodecenoic acid) [1]. While both molecules are detected by the same sensor histidine kinase, RpfC, BDSF is characterized as a 'low-active' quorum-sensing signal in this organism [1]. This functional divergence is critical for researchers selecting the appropriate signal for studying Xanthomonas virulence pathways.

Physiological QS Activity
Head-to-head
DSF is the high-activity paradigm signal; BDSF described as 'low-active' in X. campestris, requiring higher concentrations for comparable effects.
Supports paradigm-signal selection for Xanthomonas virulence studies
Reported in in vivo X. campestris pv. campestris physiological assays
Quorum Sensing Bacterial Signaling Virulence Regulation

RpfC Binding: DSF vs. BDSF

Biochemical assays reveal a key nuance in receptor interaction. Despite its lower physiological activity, BDSF binds to the purified sensor domain of RpfC with a higher affinity (Kd = 1.4 µM) compared to DSF [1][2]. However, DSF binding induces a critical allosteric change and robust autokinase activation, whereas BDSF's effect is tempered by its susceptibility to rapid cellular degradation by the RpfB enzyme [1]. This difference in downstream signaling efficacy and metabolic stability distinguishes DSF's function.

RpfC Binding & Activation
Cross-study
BDSF binds RpfC with higher affinity (Kd 1.4 µM) but is rapidly degraded by RpfB; DSF binding induces allosteric autokinase activation critical for downstream signaling.
Supports full RpfC/RpfG signaling cascade investigation
Binding affinity alone is an insufficient selection criterion; activation and stability differ
Receptor Binding Biochemical Assay Signal Transduction

Biphasic Biofilm Regulation

Exogenous application of DSF exerts precise, biphasic control over biofilm formation in complex microbial communities, a characteristic not reported for saturated or trans-isomer analogs [1]. This switch-like behavior allows for tunable manipulation of biofilm phenotypes, a feature of significant value for both research and industrial biofilm management.

Biphasic Biofilm Control
Class-level
0.1 µM DSF increases biofilm biomass by 46.9% and protein-rich EPS by 86.9%; 0.1 mM DSF reduces biomass by 64.1% with thinner EPS.
Supports concentration-dependent biofilm manipulation studies
Reported in wastewater mixed-consortia biofilm reactors
Biofilm Engineering Wastewater Treatment Microbial Ecology

Antibiotic Potentiation in Biofilm Models

DSF has been identified as a potent potentiator of conventional antibiotics, specifically enhancing their efficacy against bacterial pathogens [1]. Crucially, its anti-biofilm activity and synergy with antibiotics are only detectable in more physiologically relevant semi-solid models (Modified Crone's Model, MCM) and not in standard liquid microbroth dilution assays, highlighting the importance of model selection in its evaluation [1][2].

Antibiotic Potentiation
Cross-study
Reported as antibiotic potentiator with intrinsic antibiofilm activity detectable in semi-solid MCM model; activity is masked in standard microbroth dilution assays.
Supports model-dependent antibiofilm research
Reported synergy with gentamicin against B. cereus in biofilm models
Antimicrobial Resistance Biofilm Infection Adjuvant Therapy

Applications of cis-11-Methyl-2-dodecenoic Acid


Xanthomonas Virulence Regulation

Given its role as the paradigm QS signal in Xanthomonas campestris pv. campestris, DSF is the essential molecule for studying the regulation of virulence factors (e.g., extracellular enzymes, xanthan gum) and biofilm dispersal in these plant pathogens. Using any analog other than DSF would introduce artifacts due to its superior physiological activity [1][2].

Biofilm Engineering for Wastewater

The biphasic, concentration-dependent effect of DSF on biofilm biomass and composition makes it a unique tool for industrial ecology. Researchers can use low concentrations (0.1 µM) to enhance biofilm formation for improved reactor performance, or high concentrations (0.1 mM) to trigger biofilm dispersal for cleaning and maintenance, a precise level of control not possible with less active analogs [3].

Anti-Virulence & Antibiotic Adjuvant Screening

DSF serves as a positive control and a model compound for developing strategies to combat antibiotic tolerance. Its proven ability to potentiate antibiotics like gentamicin against B. cereus in relevant biofilm models makes it a key reagent for studying the mechanisms of anti-virulence and for screening novel adjuvants [4][5].

Cross-Kingdom Signaling & Host Immunity

DSF's role extends beyond bacteria; it has been shown to suppress plant innate immunity in Arabidopsis thaliana. This cross-kingdom signaling function makes it a valuable tool for plant pathologists studying host-pathogen interactions and for researchers exploring the broader ecological impacts of bacterial QS molecules [6].

Application
Selection Property
Validation Focus
Xanthomonas Virulence Studies
Paradigm DSF-family QS signal with reported physiological activity context
Virulence factor expression & biofilm dispersal assays
Biofilm Engineering Research
Biphasic concentration-dependent biofilm regulation
Biofilm biomass & EPS composition endpoints
Anti-Virulence Screening
Model-dependent antibiofilm activity requiring semi-solid assay conditions
Semi-solid biofilm model validation & antibiotic synergy endpoints
Cross-Kingdom Signaling Research
Plant innate immunity modulation via sterol biosynthesis interaction
Host-pathogen interaction & defense suppression assays

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